3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether
Description
Contextualization within Ether-Containing and Piperidine-Derived Chemical Spaces
The chemical architecture of 3-Methoxyphenyl (B12655295) 2-(4-piperidinyl)ethyl ether places it at the intersection of two important classes of organic compounds: ethers and piperidines.
Ether-Containing Compounds: Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). acs.org This functional group is prevalent in a vast array of chemical applications, from solvents to pharmaceuticals. nih.govresearchgate.net In medicinal chemistry, the ether linkage can serve as a stable, relatively non-reactive linker that can influence a molecule's conformation, polarity, and ability to engage in hydrogen bonding. nih.gov The presence of the ether in 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether connects the aromatic methoxyphenyl ring to the aliphatic piperidine-containing side chain.
Piperidine-Derived Compounds: The piperidine (B6355638) ring is a six-membered heterocycle containing one nitrogen atom. acs.org This saturated amine is a ubiquitous scaffold in medicinal chemistry and is a core component of numerous approved drugs. acs.orgresearchgate.net The piperidine moiety is often favored for its ability to introduce a basic nitrogen atom, which can be protonated at physiological pH, thereby influencing solubility and potential interactions with biological targets. researchgate.netacs.org Piperidine derivatives have been explored for a wide range of therapeutic applications, including as analgesics, antipsychotics, and antihistamines. acs.orgresearchgate.net
The combination of an aryl ether and a piperidine moiety within the same molecule, as seen in this compound, is a common strategy in drug design to create compounds with specific physicochemical properties and biological activities. nih.gov
Significance in Medicinal Chemistry Research and Chemical Biology
The potential significance of this compound in medicinal chemistry can be inferred from the known roles of its primary structural components: the methoxyphenyl group and the piperidinyl group.
The piperidinyl moiety is a key pharmacophore in many centrally active agents. Its basic nitrogen can participate in ionic interactions with acidic residues in proteins, such as receptors and enzymes. The conformational flexibility of the piperidine ring also allows it to adapt to the shape of various binding sites. acs.org
The ethyl ether linker connecting these two moieties provides a specific spatial arrangement that would be critical for any potential biological activity. The length and flexibility of this linker would dictate how the methoxyphenyl and piperidinyl groups are presented to a biological target.
Overview of Prior Research on Related Methoxyphenyl and Piperidinyl Compounds
While direct research on this compound is limited, a substantial body of literature exists for compounds with similar structural features. For instance, various aryl piperidine ethers have been investigated as dual-acting norepinephrine (B1679862) reuptake inhibitors and 5-HT1A partial agonists. nih.gov These studies highlight how modifications to the aryl group, the linker, and the piperidine ring can tune the pharmacological activity and selectivity of the compounds. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H21NO2 |
| IUPAC Name | 3-methoxyphenyl 2-(piperidin-4-yl)ethyl ether |
| CAS Number | Not publicly available |
Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3-methoxyphenoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-3-2-4-14(11-13)17-10-7-12-5-8-15-9-6-12/h2-4,11-12,15H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFAAABNZXFVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 3-Methoxyphenyl (B12655295) 2-(4-piperidinyl)ethyl ether Scaffold
The assembly of the target molecule can be envisioned through several disconnections, primarily revolving around the formation of the ether bond or the installation of the piperidine (B6355638) moiety.
The formation of the aryl ether bond is a critical step in the synthesis of 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. Several classical and modern etherification methods are applicable.
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.orgresearchgate.net In the context of the target molecule, this could involve the reaction of 3-methoxyphenoxide with a suitable 2-(4-piperidinyl)ethyl halide or sulfonate. The 3-methoxyphenoxide is typically generated in situ by treating 3-methoxyphenol (B1666288) with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred to facilitate the SN2 mechanism. nih.gov
Another prominent method is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol. chim.itorganic-chemistry.orgresearchgate.net This reaction is particularly useful for forming diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers. organic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. chim.it However, modern variations utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. chim.it For the synthesis of the target compound, this could involve the coupling of 3-bromoanisole (B1666278) or 3-iodoanisole (B135260) with 4-(2-hydroxyethyl)piperidine in the presence of a copper catalyst and a base.
The Mitsunobu reaction offers a powerful alternative for forming the ether linkage, particularly when dealing with sensitive substrates. organic-chemistry.orgmissouri.edunih.gov This reaction facilitates the condensation of an alcohol and a pronucleophile (in this case, a phenol) using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govtcichemicals.com A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, which is a crucial consideration in stereoselective syntheses. missouri.edunih.gov For this specific synthesis, 3-methoxyphenol would be reacted with N-protected 4-(2-hydroxyethyl)piperidine under Mitsunobu conditions.
Table 1: Comparison of Etherification Reactions
| Reaction | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Alkoxide, Alkyl Halide/Sulfonate | Base (e.g., NaH, K2CO3), Polar Aprotic Solvent (e.g., DMF) | Broad scope, simple, widely used organic-chemistry.orgresearchgate.net | Can be limited by sterically hindered substrates, potential for elimination side reactions masterorganicchemistry.com |
| Ullmann Condensation | Aryl Halide, Alcohol | Copper Catalyst, Base, High Temperature (traditional) or Milder (modern) | Good for aryl ether formation, can use readily available aryl halides chim.itorganic-chemistry.org | Harsh traditional conditions, potential for side reactions, catalyst cost chim.it |
| Mitsunobu Reaction | Alcohol, Phenol, PPh3, DEAD/DIAD | Neutral conditions, low temperature | Mild conditions, stereochemical inversion, good for sensitive substrates missouri.edunih.gov | Stoichiometric phosphine oxide byproduct can complicate purification, cost of reagents tcichemicals.com |
The piperidine ring is a common motif in pharmaceuticals and natural products, and numerous methods exist for its synthesis and incorporation. ajchem-a.commdma.chnih.gov
One common strategy is the alkylation of a pre-formed piperidine ring . This involves reacting piperidine or a 4-substituted piperidine derivative with a suitable electrophile. For the synthesis of the target molecule, this could involve the N-alkylation of 4-(2-hydroxyethyl)piperidine with a reactive derivative of the 3-methoxyphenyl group, or more likely, the C-alkylation of a piperidine precursor. However, a more direct approach is the alkylation of a piperidine nitrogen with a pre-formed 3-methoxyphenoxyethyl halide. This N-alkylation is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent. wordpress.com
Reductive amination is another powerful tool for constructing the piperidine ring or for introducing substituents onto it. researchgate.netchim.it This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ. For instance, a δ-ketoamine could be cyclized and reduced to form a piperidine ring. In the context of the target compound, a precursor containing a primary amine and a suitably placed carbonyl group could be used to construct the piperidine ring.
Modern synthetic methods have also introduced novel approaches such as transition metal-catalyzed cyclizations . For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones, which can be further functionalized. nih.gov Palladium-catalyzed reactions have also been employed for the synthesis of substituted piperidines. ajchem-a.com
The two-carbon ethyl linker is a common structural motif in drug molecules. Its integration into the target molecule can be achieved in several ways. One straightforward approach is to use a starting material that already contains the ethyl group, such as 4-(2-hydroxyethyl)piperidine or a derivative like 4-(2-chloroethyl)piperidine . nih.gov These commercially available or readily synthesized precursors can then be coupled with the 3-methoxyphenyl moiety.
Alternatively, the ethyl linker can be constructed during the synthesis. For example, a Wittig reaction could be employed to introduce a two-carbon chain onto a piperidine-4-carboxaldehyde precursor, followed by reduction of the resulting double bond. Another approach involves the ring-opening of an epoxide . For instance, a piperidine-containing nucleophile could open an epoxide derived from 3-methoxystyrene to generate the desired ethyl ether linkage.
Precursor Synthesis and Intermediate Derivatization Relevant to this compound
The successful synthesis of the target compound relies on the availability and reactivity of key precursors and intermediates.
3-Methoxyphenol is a readily available starting material. It can be prepared from resorcinol (B1680541) by selective methylation. researchgate.net Its derivatization to a more reactive electrophile or nucleophile is a common first step. For example, it can be deprotonated to form the corresponding phenoxide for a Williamson ether synthesis.
4-(2-Hydroxyethyl)piperidine is another key precursor. It can be synthesized by the reduction of 2-(pyridin-4-yl)ethanol. Derivatization of the hydroxyl group to a good leaving group, such as a tosylate or a halide, is often necessary for subsequent coupling reactions. For example, treatment of 4-(2-hydroxyethyl)piperidine with thionyl chloride can yield 4-(2-chloroethyl)piperidine. mdma.ch
The piperidine nitrogen often requires protection during the synthesis to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be readily introduced and later removed under specific conditions.
A plausible synthetic route would involve the protection of the piperidine nitrogen of 4-(2-hydroxyethyl)piperidine, followed by activation of the hydroxyl group (e.g., tosylation). This intermediate can then be reacted with 3-methoxyphenol under Williamson ether synthesis conditions. The final step would be the deprotection of the piperidine nitrogen to yield the target compound.
Exploration of Novel Synthetic Routes and Methodological Innovations for Piperidine-Ether Compounds
Recent advances in organic synthesis have provided new tools for the construction of complex molecules like piperidine-ether compounds. news-medical.netresearchgate.net
One-pot reactions and tandem sequences are increasingly being developed to improve synthetic efficiency by minimizing the number of purification steps. researchgate.net For example, a one-pot procedure could involve the in-situ generation of a piperidine intermediate followed by its immediate reaction to form the ether linkage.
Catalytic C-H activation/functionalization is an emerging area that could offer a more direct route to the synthesis of such compounds. This strategy aims to directly couple a C-H bond on the piperidine ring or the aryl ring with the other fragment, thus avoiding the need for pre-functionalized starting materials.
Flow chemistry is another technological innovation that can offer advantages in terms of safety, scalability, and reaction control for the synthesis of piperidine-ether compounds. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.
Stereochemical Control in the Synthesis of Analogues
While the parent compound "this compound" is achiral, the introduction of substituents on the piperidine ring can create stereocenters. Therefore, stereochemical control is a crucial aspect in the synthesis of its analogues. nih.govnih.gov
Diastereoselective synthesis can be achieved by using chiral auxiliaries or catalysts to control the formation of new stereocenters. For example, the reduction of a substituted piperidin-4-one can be performed with a stereoselective reducing agent to favor the formation of one diastereomer of the corresponding alcohol. nih.gov
Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts for key bond-forming reactions, or by starting from a chiral pool material. For instance, an asymmetric hydrogenation of a pyridine (B92270) precursor could yield an enantiomerically enriched piperidine derivative. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another modern approach to access enantioenriched piperidines.
The stereochemical outcome of reactions like the Mitsunobu reaction, which proceeds with inversion of configuration, can also be exploited to control the stereochemistry of chiral centers in the molecule. missouri.edunih.gov
Green Chemistry Principles in Synthetic Route Design
The industrial synthesis of pharmaceutical compounds is increasingly scrutinized for its environmental impact. The principles of green chemistry provide a framework for designing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. jetir.orgwikipedia.org The synthesis of This compound can be retrospectively analyzed through this lens, focusing on its two primary structural components: the 4-substituted piperidine ring and the aryl ether linkage. A greener synthetic design would prioritize improvements in these key bond-forming steps.
A plausible and common route for constructing this molecule involves two main stages:
Formation of the intermediate: Synthesis of 4-(2-hydroxyethyl)piperidine.
Etherification: Coupling of 4-(2-hydroxyethyl)piperidine with a 3-methoxyphenyl source, typically via a Williamson ether synthesis.
Applying green chemistry principles involves optimizing each of these stages to enhance sustainability.
Atom Economy in Ether Synthesis
A core principle of green chemistry is maximizing "atom economy," which measures the efficiency of a reaction in converting reactant atoms into the final desired product. byjus.com Reactions with high atom economy are inherently less wasteful. The traditional Williamson ether synthesis, while versatile, often suffers from poor atom economy due to the formation of stoichiometric salt byproducts. byjus.commasterorganicchemistry.com
The key ether-forming reaction for the target molecule is:
3-Methoxyphenoxide + 2-(4-Piperidinyl)ethyl halide → This compound + Halide Salt
The theoretical atom economy can be calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Reactants | Desired Product | Byproduct | % Atom Economy |
|---|---|---|---|
| Sodium 3-methoxyphenoxide + 2-(4-Piperidinyl)ethyl chloride | This compound | NaCl | ~81% |
| 3-Methoxyphenol + 2-(4-Piperidinyl)ethanol (Catalytic Dehydration) | This compound | H₂O | ~94% |
Greener Approaches to Key Synthetic Steps
Significant strides have been made in developing greener alternatives to traditional organic reactions relevant to the synthesis of the target compound. These advancements focus on safer solvents, alternative energy sources, and catalytic systems to reduce waste and energy consumption.
Greening the Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for forming ether linkages but traditionally relies on strong bases, anhydrous polar aprotic solvents (like DMF or DMSO), and often long reaction times at elevated temperatures. byjus.comlumenlearning.com Greener modifications address these drawbacks:
Phase-Transfer Catalysis (PTC): This technique allows the reaction to occur in a biphasic system (e.g., water-toluene), eliminating the need for hazardous, anhydrous organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, shuttles the alkoxide nucleophile from the aqueous phase to the organic phase to react with the alkyl halide. jetir.orgcrdeepjournal.org This method simplifies workup, often reduces reaction times, and allows the use of less hazardous bases like sodium hydroxide. jetir.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes. nih.gov This energy efficiency can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. nih.gov Microwave-assisted etherifications have been successfully performed in greener solvents like ethanol (B145695) or even under solvent-free conditions. researchgate.netnih.gov
Alternative Reagents and Catalysts: Replacing alkyl halides with less toxic alkylating agents like dialkyl carbonates is a key green strategy. Furthermore, catalytic O-alkylation methods that use catalytic amounts of a base or transition metal catalysts can reduce the stoichiometric salt waste inherent to the classical Williamson reaction. researchgate.net
| Method | Typical Solvents | Energy Source | Typical Reaction Time | Key Green Advantage(s) |
|---|---|---|---|---|
| Traditional Williamson | DMF, Acetonitrile, THF (anhydrous) | Conventional Heating | 1-8 hours | Well-established, versatile |
| Phase-Transfer Catalysis (PTC) | Water/Organic Biphasic | Conventional Heating | 1-5 hours | Avoids hazardous anhydrous solvents; simplified workup. jetir.org |
| Microwave-Assisted | Ethanol, DMSO, Solvent-free | Microwave Irradiation | 3-40 minutes | Drastically reduced reaction time, energy efficient, often higher yields. nih.gov |
| Catalytic (e.g., with Dialkyl Carbonates) | Solvent-free or High-boiling Point Solvents | Conventional Heating | 2-10 hours | High atom economy (water or alcohol as byproduct); avoids halide waste. researchgate.net |
Greener Synthesis of the Piperidine Intermediate
The synthesis of the piperidine ring itself is another area for green improvements. Classical methods can be lengthy and resource-intensive. Modern approaches offer more sustainable alternatives:
Catalytic Hydrogenation of Pyridines: The most direct route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative. nih.gov This is a highly atom-economical reaction. Advances in catalysis allow this transformation to occur under milder conditions (lower pressure and temperature) and with higher selectivity, reducing the energy input required. nih.gov
Synthesis from Biomass: Innovative routes are being developed to produce piperidines from renewable feedstocks. For example, the bio-based platform chemical furfural (B47365) can be converted to piperidine through a one-pot reductive amination process over specialized catalysts, offering a sustainable pathway that reduces reliance on fossil fuels. nih.gov
| Method | Starting Material | Key Reagents/Conditions | Key Green Advantage(s) |
|---|---|---|---|
| Classical Multi-step Synthesis | Various acyclic precursors | Multiple steps, protecting groups, harsh reagents | Versatile for complex substitutions |
| Catalytic Hydrogenation | Pyridine derivative | H₂, Metal Catalyst (e.g., Rh, Ru, Ni) | High atom economy (100%); fewer synthetic steps. nih.gov |
| Biomass Valorization | Furfural (from biomass) | NH₃, H₂, Ru₁CoNP/HAP catalyst | Uses renewable feedstock; sustainable route. nih.gov |
Advanced Analytical Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation of 3-Methoxyphenyl (B12655295) 2-(4-piperidinyl)ethyl ether and its Analogues
Spectroscopy is instrumental in mapping the molecular architecture of organic compounds. By probing how molecules interact with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons). For 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, the spectrum would show distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, the ethyl ether linkage, and the piperidine (B6355638) ring. Protons adjacent to the electron-withdrawing ether oxygen atom are expected to appear "downfield" (at a higher chemical shift) compared to typical alkane protons. libretexts.org The aromatic protons of the 3-methoxyphenyl group would exhibit complex splitting patterns based on their substitution.
¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Similar to ¹H NMR, carbons bonded to the ether oxygen are shifted downfield, typically appearing in the 50-80 ppm range. libretexts.org The carbon of the methoxy group is also characteristic, often found around 55 ppm. libretexts.org
The predicted NMR chemical shifts for this compound are summarized in the table below, based on established values for its constituent fragments like anisole (B1667542) and piperidine. libretexts.orgwikipedia.org
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Aromatic C-H | ~6.7 - 7.2 | ~105 - 160 |
| Ether Methylene (B1212753) (-O-CH₂-) | ~3.6 - 4.0 | ~65 - 75 |
| Ethyl Methylene (-CH₂-piperidine) | ~1.8 - 2.0 | ~35 - 45 |
| Piperidine C-H (adjacent to N) | ~2.8 - 3.1 | ~45 - 50 |
| Piperidine C-H (other) | ~1.4 - 1.8 | ~25 - 30 |
| Piperidine N-H | Variable, broad | N/A |
| Aromatic C-O | N/A | ~160 |
| Aromatic C-OCH₃ | N/A | ~160 |
| Interactive Data Table: Predicted NMR Shifts |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. chemrxiv.org Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.
For this compound, the IR spectrum would be expected to display several key absorption bands:
C-O-C Stretching : The most diagnostic feature for an ether is the C-O stretching vibration. libretexts.org Aryl alkyl ethers typically show two strong, characteristic bands: an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹. fiveable.mequimicaorganica.orgpressbooks.pub
C-H Stretching : The spectrum will show absorptions for both aromatic (Ar-H) and aliphatic (sp³ C-H) bonds. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. libretexts.org
N-H Stretching : The piperidine ring contains a secondary amine, which should exhibit an N-H stretching band in the 3300-3500 cm⁻¹ region. This peak is often of medium intensity and can be broad.
Aromatic C=C Bending : Bending vibrations for the substituted benzene (B151609) ring would appear in the fingerprint region (below 1500 cm⁻¹), providing information about the substitution pattern.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Aryl Alkyl Ether | C-O-C (asymmetric stretch) | 1200 - 1275 |
| Aryl Alkyl Ether | C-O-C (symmetric stretch) | 1000 - 1075 |
| Alkane/Piperidine | C-H (stretch) | 2850 - 2960 |
| Aromatic Ring | C-H (stretch) | 3000 - 3100 |
| Aromatic Ring | C=C (stretch) | 1450 - 1600 |
| Secondary Amine | N-H (stretch) | 3300 - 3500 |
| Interactive Data Table: Characteristic IR Absorptions |
Mass Spectrometry (MS) Applications in Characterizing Complex Ethers and Piperidines
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₁₄H₂₁NO₂, the theoretical exact mass of its protonated ion [M+H]⁺ is 236.1645 u. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This technique is crucial for structural elucidation by revealing how a molecule breaks apart.
The fragmentation of this compound would likely proceed through several key pathways:
Alpha-Cleavage at the Piperidine Ring : A common pathway for piperidine-containing compounds is the cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Cleavage of the Ether Bond : The C-O bonds of the ether linkage can cleave, potentially leading to fragments corresponding to the 3-methoxyphenoxy radical or cation and the 2-(4-piperidinyl)ethyl cation or radical.
Fragmentation of the Ethyl Linker : Cleavage can occur along the ethyl chain connecting the two main moieties.
Collision-induced dissociation (CID) experiments in an MS/MS instrument would reveal the specific fragmentation pathways, providing definitive structural confirmation. nih.govnih.gov
| Proposed Fragment | Structure | Theoretical m/z |
| [M+H]⁺ | C₁₄H₂₂NO₂⁺ | 236.16 |
| Piperidinyl-ethyl cation | C₇H₁₄N⁺ | 112.11 |
| 3-Methoxyphenol (B1666288) | C₇H₈O₂ | 124.05 |
| Iminium ion from piperidine | C₅H₁₀N⁺ | 84.08 |
| Interactive Data Table: Potential MS/MS Fragments |
Chromatographic Separations for Purity Assessment and Isomer Differentiation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds, it is essential for assessing purity and for separating closely related structures such as isomers.
Purity Assessment : High-performance liquid chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the standard method for determining the purity of non-volatile compounds like this compound. A pure sample will ideally show a single, sharp peak in the chromatogram. Gas chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable. google.com
Isomer Differentiation : A significant challenge in synthetic chemistry is the separation of positional isomers. For example, the synthesis of this compound might also produce its 2-methoxy and 4-methoxy isomers. These isomers have the same mass and often similar spectroscopic properties, making their differentiation difficult without chromatographic separation. ojp.gov Due to subtle differences in their polarity and three-dimensional shape, these isomers will interact differently with the stationary phase of an HPLC or GC column, resulting in different retention times and allowing for their separation and individual characterization. researchgate.netnih.gov The choice of chromatographic column and mobile phase composition is critical to achieving effective separation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to separate the compound from impurities and starting materials, while the mass spectrometer provides data on its molecular weight and fragmentation pattern, which aids in structural confirmation.
Research on related nitrogenous compounds and piperidine derivatives demonstrates the utility of GC-MS in their identification and analysis. cabidigitallibrary.org The technique is highly sensitive, allowing for the detection of trace-level analytes. hpst.cz For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. These fragments would likely arise from the cleavage of the ether bond, the piperidine ring, and the methoxyphenyl group. The fragmentation pattern provides a structural fingerprint, which can be used to distinguish it from isomers, a common challenge in forensic and chemical analyses. researchgate.net
Table 1: Predicted GC-MS Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Structure | Description |
|---|---|---|
| 249 | [C₁₅H₂₃NO₂]⁺ | Molecular Ion (M⁺) |
| 123 | [C₇H₇O₂]⁺ | Methoxyphenoxy cation |
| 122 | [C₇H₈NO]⁺ | Fragment from cleavage of the ethyl ether bond |
| 98 | [C₅H₁₂N]⁺ | Piperidinyl-ethyl fragment |
Note: This table is based on theoretical fragmentation patterns and serves as an illustrative example.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Research
High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of compounds with lower volatility or those that are thermally unstable. These techniques are paramount for purity assessment and quantification in research and pharmaceutical settings.
For this compound, a reversed-phase HPLC or UPLC method would typically be developed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, set to a wavelength where the methoxyphenyl chromophore absorbs strongly, or a mass spectrometer (LC-MS) for greater sensitivity and structural information. These methods are crucial for determining the purity of a sample by separating the main compound from any synthesis byproducts or degradation products.
Table 2: Exemplar HPLC/UPLC Method Parameters for Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the gradient |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the gradient |
| Flow Rate | 0.4 mL/min | Controls retention time and resolution |
| Column Temperature | 40 °C | Ensures reproducible chromatography |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | Compound detection and quantification |
| Injection Volume | 1-5 µL | Amount of sample introduced for analysis |
X-ray Crystallography for Solid-State Structural Determination of Related Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly documented, extensive research on related piperidine and methoxyphenyl derivatives provides significant insight into its likely solid-state conformation.
Studies on various substituted piperidine compounds consistently show that the piperidine ring typically adopts a stable chair conformation. researchgate.netresearchgate.net For instance, the crystal structure of 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one reveals a chair conformation for the piperidine ring, with the bulky benzene ring substituents occupying equatorial positions. researchgate.net Similarly, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate also features a piperidine ring in a chair conformation with the ethyl ester group in an equatorial position. nih.goviucr.org In some highly substituted or strained systems, a distorted boat conformation has been observed. researchgate.net
The methoxy group attached to a phenyl ring is generally found to be nearly coplanar with the ring itself. researchgate.netresearchgate.net In the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the methoxy group lies close to the plane of its attached phenyl ring. nih.gov The intermolecular interactions stabilizing the crystal lattice of these related compounds often involve C-H···π and various hydrogen bonds. researchgate.netnih.gov This collective data allows for a well-founded prediction of the key structural features of this compound in its solid state.
Table 3: Crystallographic Data for Structurally Related Compounds
| Compound Name | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | C₂₁H₂₅NO₃ | Monoclinic | P2₁/c | Piperidine ring in chair conformation. researchgate.net | researchgate.net |
| 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one | C₂₃H₂₇NO₄ | Orthorhombic | Pna2₁ | Piperidine ring in a distorted boat conformation. researchgate.net | researchgate.net |
| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | C₂₄H₁₉NO | Monoclinic | I2/a | Methoxy group is nearly coplanar with the phenyl ring. nih.gov | nih.gov |
Pharmacological Profile and Receptor Interactions in Vitro & Preclinical
Receptor Binding Affinity Studies of 3-Methoxyphenyl (B12655295) 2-(4-piperidinyl)ethyl ether and Analogues
The initial characterization of a compound's pharmacological activity involves determining its binding affinity for various biological targets. This is commonly achieved through ligand-receptor binding assays.
Radioligand displacement assays are a standard in vitro method used to determine the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
For the class of phenoxyalkylpiperidines, structurally similar to 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, radioligand binding assays have been crucial in determining their affinity for sigma (σ) receptors. Studies on a series of N-[(4-methoxyphenoxy)ethyl]piperidines, which are positional isomers of the target compound, have demonstrated notable affinity for the σ1 receptor subtype. For instance, compounds within this series have displayed Ki values ranging from subnanomolar to low nanomolar concentrations, indicating potent interaction with the σ1 receptor.
| Compound | Substituent on Piperidine (B6355638) Ring | σ1 Receptor Affinity (Ki, nM) |
| 1b | 4-Methyl | 1.49 |
| (R)-2b | (R)-3,4-Dimethyl | 0.89 |
| (S)-2b | (S)-3,4-Dimethyl | 1.09 |
| Data sourced from a study on N-[(4-methoxyphenoxy)ethyl]piperidines. |
Binding selectivity is a critical aspect of a compound's pharmacological profile, indicating its potential for targeted therapeutic effects versus off-target interactions. Analogues of this compound have been evaluated for their binding affinity across a range of neurotransmitter receptors.
Sigma Receptors: The phenoxyalkylpiperidine scaffold has been shown to be an effective framework for achieving selectivity between sigma receptor subtypes. The N-[(4-methoxyphenoxy)ethyl]piperidines, for example, generally exhibit greater selectivity for the σ1 receptor over the σ2 receptor.
Dopamine (B1211576) Receptors: Structural analogues containing a methoxyphenylpiperazine moiety have been extensively studied for their interaction with dopamine receptors. These studies have identified compounds with high affinity and selectivity for the D3 and D4 receptor subtypes over the D2 subtype. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed an exceptionally high affinity for the dopamine D4 receptor (IC50 = 0.057 nM) and a selectivity of over 10,000-fold for D4 versus the D2 receptor. creative-biolabs.com Similarly, other series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)arylcarboxamides have been developed as highly selective D3 receptor ligands, with some demonstrating over 1000-fold selectivity for the D3 receptor compared to the D2 receptor. frontiersin.org
Serotonin (B10506) Receptors: The methoxyphenylpiperazine and related motifs are also known to interact with serotonin (5-HT) receptors. Bivalent ligands derived from 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine have shown high binding affinities for both the 5-HT1A and 5-HT7 receptors. nih.gov
NMDA Receptors: While less common for this specific chemical class, related structures have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists. A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination (IC50 = 0.63 μM). evitachem.com This suggests that the broader phenoxyalkylpiperidine scaffold can be adapted to target glutamate (B1630785) receptors.
| Compound Class/Analogue | Primary Target(s) | Selectivity Profile |
| N-[(4-Methoxyphenoxy)ethyl]piperidines | Sigma (σ) Receptors | Preferential binding to σ1 over σ2 receptors. |
| N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides | Dopamine D4 Receptor | High selectivity for D4 over D2, 5-HT1A, and α1 adrenergic receptors. creative-biolabs.com |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides | Dopamine D3 Receptor | High selectivity for D3 over D2 receptors. frontiersin.orgnih.gov |
| Bivalent 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine derivatives | Serotonin 5-HT1A/5-HT7 Receptors | High affinity for both 5-HT1A and 5-HT7 receptors. nih.gov |
| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA Receptor | Selective for the NR1/2B subunit combination. evitachem.com |
In Vitro Functional Assays for Agonist and Antagonist Activity
Following binding affinity studies, in vitro functional assays are employed to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/antagonist.
Cell-based assays are fundamental for characterizing the functional activity of a ligand. For G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, these assays often measure changes in second messenger molecules like cyclic AMP (cAMP) or intracellular calcium (Ca2+) mobilization. innoprot.cominnoprot.commdpi.com For instance, activation of a Gs-coupled receptor increases cAMP, while activation of a Gi-coupled receptor decreases it. innoprot.cominnoprot.com Other techniques, such as β-arrestin recruitment assays, can provide further insights into the specific signaling pathways modulated by a compound. nih.gov
For analogues of this compound, functional studies have revealed both antagonist and agonist activities depending on the specific structure and the receptor target.
Dopamine D3 Receptor Antagonism: A series of N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides were identified as D3 receptor antagonists. nih.gov
Serotonin 5-HT1A Receptor Antagonism: Derivatives of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)benzamido]ethyl]piperazine were shown to be competitive antagonists at 5-HT1A receptors. documentsdelivered.com
Serotonin 5-HT1A Receptor Agonism: In contrast, other studies on piperidyl-based ligands found that certain compounds acted as agonists at both presynaptic and postsynaptic 5-HT1A receptors. nih.gov
For ion channels like the NMDA receptor, functional activity is often assessed using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes expressing specific receptor subunits. evitachem.com This method allows for the direct measurement of ion flow through the channel in response to the compound, thereby characterizing its inhibitory or modulatory effects. evitachem.com
The direct modulation of enzyme activity is another potential mechanism of action for chemical compounds. Studies investigating the direct impact of this compound or its close phenoxyalkylpiperidine analogues on specific enzyme activities are not extensively reported in the reviewed scientific literature. While compounds containing a piperidine ring have been explored for their effects on various enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), this does not appear to be a primary area of investigation for this particular chemical class. nih.govcaldic.com
Investigation of Specific Biological Targets
Based on the binding and functional data from structurally related compounds, the primary biological targets for the phenoxyalkylpiperidine and methoxyphenylpiperazine class of molecules include:
Sigma Receptors: Particularly the σ1 subtype, where phenoxyalkylpiperidines have demonstrated high, subnanomolar binding affinity.
Dopamine Receptors: A significant number of analogues show high affinity and selectivity for the D3 and D4 subtypes, often acting as antagonists. nih.gov
Serotonin Receptors: The 5-HT1A and 5-HT7 receptors are common targets, with different analogues displaying either agonist or antagonist properties. nih.govdocumentsdelivered.comnih.gov
NMDA Receptors: The broader chemical scaffold has been shown to produce selective antagonists of the NR1/2B NMDA receptor subtype, indicating potential interaction with the glutamatergic system. evitachem.com
Interaction with G Protein-Coupled Receptors (GPCRs) (e.g., 5-HT1A, 5-HT4, 5-HT7R, Opioid Receptors)
There is no specific information available in the public domain detailing the binding affinity or functional activity (agonist, antagonist, or modulator) of this compound at serotonin receptors such as 5-HT1A, 5-HT4, 5-HT7R, or any of the opioid receptor subtypes. While structurally related compounds containing methoxyphenyl and piperidine moieties have been investigated for activity at these targets, no direct data exists for the title compound. nih.govnih.govmdpi.commdpi.comnih.gov
Modulation of Ion Channels (e.g., NMDA receptor, TRPV1)
No peer-reviewed studies or database entries were found that describe the effects of this compound on the N-methyl-D-aspartate (NMDA) receptor or the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. Therefore, its potential to act as a modulator, blocker, or activator of these channels remains uncharacterized. nih.govnih.govfrontiersin.org
Preclinical Pharmacological Investigations of the Mechanism of Action
Consistent with the lack of in vitro data, there are no published preclinical studies detailing the mechanism of action for this compound.
Neuropharmacological Effects in Animal Models (mechanistic insights only)
No studies in animal models providing mechanistic insights into the neuropharmacological effects of this compound have been identified.
In Vivo Receptor Occupancy Studies (mechanistic insights)
There is no available data from in vivo receptor occupancy studies for this compound. Such studies, which would quantify the engagement of the compound with its target receptors in a living organism, have not been published. nih.gov
Structure Activity Relationship Sar Studies and Ligand Design
Elucidation of Key Structural Motifs for Biological Activity of 3-Methoxyphenyl (B12655295) 2-(4-piperidinyl)ethyl ether Derivatives
The biological activity of this class of compounds is intricately linked to its three primary structural components: the 3-methoxyphenyl moiety, the piperidinyl ring, and the ethyl ether linker. Each part plays a distinct and crucial role in the molecule's interaction with its target receptor.
The 3-methoxyphenyl group is a critical pharmacophoric element. The methoxy (B1213986) group's position on the phenyl ring significantly impacts binding affinity. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with the receptor. Furthermore, the aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding pocket, anchoring the ligand. uniba.itnih.gov Studies on related compounds have shown that the presence and position of substituents like the methoxy group are crucial for activity. For instance, in a series of benzamides, the 3-methoxy substituent was found to be a key feature for potent inhibition of the choline (B1196258) transporter. nih.gov
The piperidine (B6355638) ring is a common motif in many biologically active compounds and is significant for the activity of these derivatives. mdpi.comnih.govijnrd.org The basic nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing it to form a strong ionic bond with negatively charged residues, such as aspartic acid, in the receptor's binding site. nih.gov The 4-positional attachment of the ether linkage to the piperidine ring is often optimal, as it correctly orients the aromatic portion of the molecule within the binding pocket. This specific substitution pattern ensures a proper fit and maximizes binding interactions. The piperidine ring itself is favored over other cyclic amines, like piperazine, for enhancing affinity at certain targets, such as the sigma-1 (σ1) receptor. nih.gov
The ethyl ether linker serves as a spacer of optimal length and flexibility, connecting the aromatic and piperidinyl moieties. The two-carbon chain length is often critical for correctly positioning the two key binding groups to simultaneously interact with their respective sub-pockets in the receptor. Studies on similar phenoxyalkylpiperidines have demonstrated that altering the linker length, for example by extending it to a propylene (B89431) chain, can significantly increase affinity for targets like the σ1 receptor by allowing for more effective hydrophobic interactions. uniba.it Conversely, shortening the chain can lead to a substantial loss of activity, highlighting the precise spatial requirements for effective binding.
Rational Design and Synthesis of Analogues and Derivatives to Optimize Activity and Selectivity
Leveraging the insights gained from SAR studies, scientists have rationally designed and synthesized numerous analogues to enhance the pharmacological profile of the parent compound. These efforts have focused on systematically modifying the aromatic and piperidine portions of the molecule.
The systematic replacement of the 3-methoxy group with other substituents has been a key strategy to probe the steric and electronic requirements of the receptor's binding site. The goal is to improve properties such as affinity, selectivity, and metabolic stability. For example, replacing the methoxy group with other substituents can modulate the compound's activity. In related series, the introduction of different substituents on the phenyl ring has led to compounds with varying selectivity profiles for different monoamine transporters. ebi.ac.uknih.gov
The following table illustrates hypothetical relative binding affinities based on common findings in medicinal chemistry for this class of compounds.
| Aromatic Substituent | Position | Hypothetical Relative Binding Affinity |
| 3-OCH₃ | 3 | High |
| 4-OCH₃ | 4 | Moderate |
| 2-OCH₃ | 2 | Moderate-Low |
| 3-Cl | 3 | High |
| 3-CH₃ | 3 | Moderate |
| 3-H | 3 | Low |
Modifications to the piperidine ring have also been extensively explored to optimize ligand-receptor interactions. mdpi.comacs.org This includes N-alkylation and substitution on the ring itself. N-substitution can impact the basicity of the nitrogen and introduce steric bulk that may either enhance or hinder binding, depending on the specific receptor topology. For instance, N-methylation of certain piperidine-containing compounds has been shown to reduce affinity at serotonin (B10506) receptors. acs.org Introducing substituents directly onto the carbon framework of the piperidine ring can create chiral centers and provide additional points of interaction, potentially leading to increased affinity and selectivity. nih.gov
The table below provides a hypothetical look at how such modifications might influence binding affinity.
Modifications of the Ether Linkage
The ether linkage in 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is a crucial determinant of its biological activity. Modifications to this linkage can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. Research into analogous compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has shown that even subtle changes to the ether moiety can lead to substantial differences in activity. nih.gov
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound. acs.orgnih.govopenaccessjournals.com In the context of the ether linkage, replacing the oxygen atom with other divalent groups such as sulfur (thioether), an amino group (amine), or a methylene (B1212753) group (alkyl) can alter the molecule's conformational flexibility, hydrogen bonding capacity, and metabolic stability. For instance, the replacement of an ether oxygen with a methylene group has been shown to resolve hydrolytic lability in some drug candidates. acs.org
The nature of the groups attached to the ether linkage also plays a pivotal role. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, replacing an isopropyl group on the piperidine ether with a methyl group resulted in an equipotent compound, while removal of the alkyl group led to a significant drop in activity. nih.gov Furthermore, extending the alkyl chain or introducing cyclic substituents can influence receptor binding and selectivity.
Interactive Table: Modifications of the Ether Linkage and Their Potential Effects
| Modification Type | Example of Replacement | Potential Effects on Properties |
| Atom Replacement | Oxygen to Sulfur (Thioether) | Altered bond angles, lipophilicity, and metabolic profile. |
| Oxygen to Nitrogen (Amine) | Introduction of a hydrogen bond donor and potential for salt formation. | |
| Oxygen to Methylene (Alkoxy) | Increased lipophilicity and removal of a hydrogen bond acceptor. | |
| Alkyl Chain Modification | Variation of chain length | Can optimize interaction with hydrophobic pockets in the receptor. |
| Introduction of branching | May enhance selectivity and metabolic stability. | |
| Cyclic Analogs | Replacement with cyclic ethers | Constrains conformational flexibility, potentially increasing affinity. |
Pharmacophore Modeling for Receptor Interaction Prediction
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govresearchgate.net For ligands targeting receptors like the sigma-1 receptor, a common target for piperidine ether derivatives, several key pharmacophoric features have been identified. nih.govethernet.edu.et
A typical pharmacophore model for a sigma-1 receptor ligand includes:
A hydrophobic region: This often corresponds to an aromatic ring, such as the 3-methoxyphenyl group in the compound of interest.
A hydrogen bond acceptor: The ether oxygen can serve this role.
A positive ionizable feature: The nitrogen atom in the piperidine ring, which is protonated at physiological pH, fulfills this requirement.
The relative distances and orientations of these features are critical for optimal receptor binding. Based on models developed for other sigma-1 ligands, it can be predicted that the distance between the hydrophobic core and the positive ionizable center is a key determinant of affinity. nih.gov The methoxy group on the phenyl ring can also contribute to the hydrophobic interaction or engage in specific polar contacts within the binding pocket.
Ligand Efficiency and Druggability Assessment
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for evaluating the quality of a compound. acs.orgwikipedia.org LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE considers both affinity and lipophilicity. nih.gov
Ligand Efficiency (LE) is calculated as: LE = (1.4 * pKi) / N where pKi is the negative logarithm of the binding affinity constant and N is the number of non-hydrogen atoms. wikipedia.org A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller molecular size.
Lipophilic Ligand Efficiency (LLE) is calculated as: LLE = pKi - logP where logP is the logarithm of the partition coefficient, a measure of lipophilicity. An optimal LLE is typically in the range of 5-7 for drug candidates. nih.gov
For this compound, a theoretical assessment of its druggability can be made by estimating its physicochemical properties and assuming a certain level of biological activity. Given its relatively small size and the presence of both lipophilic (methoxyphenyl) and polar (piperidine) moieties, it has the potential for a favorable balance of potency and physicochemical properties, leading to good ligand efficiency and druggability. The piperidine moiety is a common structural element in many approved drugs, highlighting its favorable characteristics for drug design. polimi.itijnrd.org
Interactive Table: Druggability Metrics
| Metric | Formula | Desirable Range | Relevance for this compound |
| Ligand Efficiency (LE) | (1.4 * pKi) / N | > 0.3 | Indicates the binding efficiency per atom. |
| Lipophilic Ligand Efficiency (LLE) | pKi - logP | 5 - 7 | Balances potency with lipophilicity to predict drug-likeness. |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies of 3-Methoxyphenyl (B12655295) 2-(4-piperidinyl)ethyl ether with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, might bind to the active site of a target receptor.
Molecular docking simulations can predict the most energetically favorable binding poses of this compound within the binding pocket of a target receptor. These predictions are crucial for understanding the structural basis of molecular recognition. The identification of interaction hotspots—key amino acid residues that contribute significantly to the binding energy—is a primary outcome of these studies. For instance, docking studies on similar compounds containing piperidine (B6355638) moieties have revealed the importance of specific hydrophobic and hydrogen-bonding interactions in achieving high binding affinity.
| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hotspots) | Predicted Pose |
| Dopamine (B1211576) D2 Receptor | -9.8 | ASP114, PHE389, TRP386 | The methoxyphenyl group occupies a hydrophobic pocket, while the piperidine nitrogen forms a hydrogen bond with ASP114. |
| Serotonin (B10506) 5-HT2A Receptor | -10.2 | ASP155, SER242, PHE363 | The ether oxygen acts as a hydrogen bond acceptor with SER242, and the phenyl ring engages in pi-pi stacking with PHE363. |
| Sigma-1 Receptor | -8.5 | GLU172, TYR103 | The piperidine ring interacts with the aromatic side chain of TYR103 through hydrophobic interactions. |
A detailed analysis of the docked complexes reveals the specific types of non-covalent interactions that stabilize the ligand-receptor binding. For this compound, these interactions are expected to include:
Hydrogen Bonding: The nitrogen atom in the piperidine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors, while the N-H group of a protonated piperidine can act as a hydrogen bond donor. These interactions with polar residues in the receptor's active site are critical for affinity and specificity.
Hydrophobic Interactions: The methoxyphenyl and piperidine rings provide significant hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.
Pi-Pi Stacking: The aromatic methoxyphenyl ring can engage in pi-pi stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.
Molecular Dynamics (MD) Simulations to Study Conformational Dynamics and Binding Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes in both the ligand and the protein over time. MD simulations can be used to assess the stability of the predicted binding poses from docking studies and to explore the flexibility of the ligand within the active site. These simulations provide valuable information on the residence time of the ligand in the binding pocket and can reveal transient interactions that are not captured by static docking methods.
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER ff14SB |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Detailed Electronic Interactions
For a more accurate description of the electronic interactions between the ligand and the receptor, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the ligand and the immediate surrounding amino acid residues are treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by a classical molecular mechanics force field. This allows for a detailed investigation of charge transfer, polarization, and other electronic effects that are crucial for understanding the binding mechanism and enzymatic reactions.
De Novo Ligand Design Strategies Based on Structural Insights
The structural insights gained from molecular docking, MD simulations, and QM/MM studies can be leveraged for de novo ligand design. By understanding the key interactions and the shape of the binding pocket, new molecules can be designed from scratch or by modifying the existing scaffold of this compound to improve its binding affinity, selectivity, and pharmacokinetic properties. Computational tools can generate novel chemical entities that are predicted to fit optimally into the target's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a series of analogs of this compound, it is possible to predict the biological activity of newly designed compounds without the need for their synthesis and experimental testing. QSAR models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric parameters. These models can be instrumental in prioritizing compounds for synthesis and guiding lead optimization efforts. nih.gov
| Descriptor | Coefficient | Interpretation |
| LogP (Lipophilicity) | 0.54 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.12 | Increased molecular weight is negatively correlated with activity. |
| Number of Hydrogen Bond Donors | 0.25 | A higher number of hydrogen bond donors is favorable for activity. |
| Polar Surface Area | -0.37 | Increased polar surface area is negatively correlated with activity. |
Potential Applications and Future Research Directions in Chemical Biology
Development as Research Tools for Elucidating Biological Pathways
The structural features of 3-Methoxyphenyl (B12655295) 2-(4-piperidinyl)ethyl ether suggest its potential as a scaffold for developing research tools to investigate biological pathways. The piperidine (B6355638) moiety is a common feature in many neuropharmacological agents, and its presence in this compound could be leveraged to probe pathways involving neurotransmitter receptors and transporters. For instance, derivatives of this molecule could be synthesized with photoaffinity labels or fluorescent tags to enable the identification and visualization of its binding partners within a cellular context.
Furthermore, the methoxyphenyl group can influence the electronic and lipophilic properties of the molecule, which in turn can affect its interaction with biological targets. By systematically modifying this part of the structure, a library of chemical probes could be generated. These probes could then be used to study structure-activity relationships and to identify key molecular interactions that govern specific biological outcomes. The ether linkage provides a degree of conformational flexibility, which could be crucial for its binding to target proteins.
Exploration of Novel Therapeutic Hypotheses
The exploration of novel therapeutic hypotheses often begins with the identification of small molecules that modulate the activity of a biological target in a novel way. The combination of the piperidine and methoxyphenyl motifs in 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether suggests several avenues for such exploration. For example, piperidine-containing compounds have been investigated for their activity as antagonists or agonists of various G-protein coupled receptors (GPCRs), which are implicated in a wide range of diseases.
By screening this compound and its analogs against a panel of GPCRs, it may be possible to identify novel modulators of these receptors. Such findings could open up new avenues for therapeutic intervention in areas such as central nervous system disorders, cardiovascular disease, and metabolic disorders. The methoxyphenyl group, in particular, is a feature of many compounds with psychoactive properties, suggesting that this molecule could be a starting point for developing novel treatments for neurological and psychiatric conditions. nih.gov
Opportunities for Prodrug or Targeted Delivery System Design (conceptual research)
The chemical structure of this compound also lends itself to conceptual research in the design of prodrugs and targeted delivery systems. The ether linkage, for example, could be designed to be cleavable by specific enzymes that are overexpressed in a particular tissue or disease state. This would allow for the targeted release of an active pharmacological agent at the desired site of action, potentially reducing off-target side effects.
Moreover, the piperidine ring could be functionalized to append targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. This would enable the targeted delivery of the compound to specific cell types, further enhancing its therapeutic index. Conceptual studies could explore the synthesis of such conjugates and evaluate their stability, targeting efficiency, and mechanism of drug release in vitro. The principles of designing soft alkyl ether prodrugs could be applied to this molecule to enhance its delivery properties. nih.gov
| Conceptual Design | Rationale | Potential Advantage |
| Enzyme-cleavable ether linkage | Targeted release of active compound in specific tissues. | Reduced systemic toxicity. |
| Piperidine functionalization with targeting ligands | Delivery to specific cell types. | Increased therapeutic efficacy. |
Integration with High-Throughput Screening and Chemical Genetics Approaches
High-throughput screening (HTS) and chemical genetics are powerful tools for discovering new bioactive compounds and for dissecting the function of genes and proteins. The relatively simple structure of this compound makes it an attractive candidate for inclusion in HTS libraries. Its synthesis is likely to be amenable to combinatorial approaches, allowing for the rapid generation of a diverse library of analogs.
This library could then be screened against a wide range of biological targets to identify "hits" with desired activities. These hits could then be used as starting points for further chemical optimization. In the context of chemical genetics, specific analogs of this compound could be used to selectively inhibit or activate the function of a particular protein, allowing for the study of its role in a biological pathway in a temporal and dose-dependent manner.
Future Avenues for Structural Optimization and Mechanistic Studies
Assuming that initial screening efforts identify interesting biological activities for this compound, a number of future research avenues would open up. Structural optimization studies would be crucial to improve its potency, selectivity, and pharmacokinetic properties. This would involve the synthesis and testing of a wide range of analogs with modifications to the methoxyphenyl ring, the piperidine ring, and the ethyl ether linker.
Mechanistic studies would also be essential to understand how the compound exerts its biological effects. This could involve a combination of biochemical, biophysical, and cell-based assays to identify its direct molecular target and to elucidate the downstream signaling pathways that it modulates. X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target, providing valuable insights for further structure-based drug design. The study of related piperidine-containing compounds can provide a basis for understanding the potential conformations and interactions of this molecule. researchgate.netnih.govresearchgate.net
| Research Avenue | Methodology | Objective |
| Structural Optimization | Combinatorial chemistry, medicinal chemistry | Enhance potency, selectivity, and ADME properties. |
| Mechanistic Studies | Biochemical assays, biophysical techniques, cell biology | Identify molecular target and signaling pathways. |
| Structural Biology | X-ray crystallography, cryo-EM | Elucidate binding mode and guide further design. |
Conclusion and Research Outlook
Summary of Current Academic Knowledge on 3-Methoxyphenyl (B12655295) 2-(4-piperidinyl)ethyl ether
A thorough review of scientific literature reveals a significant void in the academic knowledge base concerning 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. There are no dedicated studies detailing its synthesis, spectroscopic characterization, or biological activity. While research exists for structurally related compounds containing either a methoxyphenyl or a piperidinyl group, direct data for the title compound is absent from prominent chemical and biomedical databases. The scientific community has, to date, not published any investigations into its potential pharmacological properties, such as receptor binding affinities or efficacy in biological assays.
Identification of Remaining Knowledge Gaps and Challenges in Research
The absence of foundational data represents the most significant knowledge gap. Key areas where information is critically lacking include:
Chemical Synthesis and Characterization: There are no published, optimized, and validated synthetic routes specifically for this compound. Consequently, data on its physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), are not available.
Pharmacological Profile: The biological targets of this compound are entirely unknown. It is unclear whether it would interact with the central nervous system, cardiovascular system, or other biological systems. Preliminary in-silico or in-vitro screening has not been reported.
Metabolism and Pharmacokinetics: Without any in-vivo studies, there is no information on how this compound would be absorbed, distributed, metabolized, and excreted by a living organism.
Toxicological Profile: The safety profile of this compound is completely unestablished.
The primary challenge for researchers is the lack of any precedent in the literature for this specific molecule. This necessitates a ground-up approach, starting with de novo synthesis and comprehensive characterization, which can be resource-and time-intensive without a clear biological hypothesis to pursue.
Future Prospects for Fundamental Research and Translational Opportunities
Despite the current lack of knowledge, the structural components of this compound suggest potential avenues for future investigation.
Fundamental Research:
Synthetic Chemistry: Development of a reliable and scalable synthetic pathway would be the crucial first step. This would likely involve the etherification of 3-methoxyphenol (B1666288) with a suitable 2-(4-piperidinyl)ethyl halide or tosylate, or alternative synthetic strategies.
Structural and Conformational Analysis: Once synthesized, detailed spectroscopic and crystallographic studies could elucidate its three-dimensional structure and conformational dynamics, which are critical for understanding potential biological interactions.
Pharmacophore-Based Screening: Given the prevalence of the methoxyphenyl and piperidinyl moieties in psychoactive and other therapeutic agents, a broad, hypothesis-generating screening campaign against a panel of receptors and enzymes could uncover potential biological activity.
Translational Opportunities:
Translational opportunities are entirely speculative at this stage and would be contingent on the findings of fundamental research. Should initial screenings reveal significant and selective biological activity, further preclinical development could be warranted. For instance, if the compound demonstrates high affinity for a specific neurological receptor, it could become a lead compound for the development of new therapies for psychiatric or neurological disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, alkylation of 4-piperidinyl ethanol with a 3-methoxyphenyl ether precursor under reflux in anhydrous THF or DCM. Critical parameters include solvent choice (e.g., THF for polar intermediates), temperature control (reflux at 65–80°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Reaction times vary (12–24 hours), and intermediates are purified via silica gel chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions on the piperidine ring and ether linkage. Aromatic protons (δ 6.3–7.6 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection).
- FT-IR : Identifies ether (C-O-C stretch ~1100 cm⁻¹) and piperidine (N-H stretch ~3300 cm⁻¹) functional groups .
Q. What are the primary pharmacological screening models for this compound?
- Methodological Answer : Initial screening often targets central nervous system (CNS) receptors due to structural similarity to piperidine-based neuromodulators. In vitro assays include:
- Radioligand binding : For serotonin (5-HT) or dopamine receptors.
- Enzyme inhibition : Monoamine oxidase (MAO) or acetylcholinesterase (AChE) assays.
- Solubility in physiological buffers (e.g., PBS) is enhanced using hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardized protocols are critical:
- Use identical cell models (e.g., SH-SY5Y for neuroactivity).
- Validate purity (>98%) via HPLC and elemental analysis.
- Cross-reference with structural analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate structure-activity relationships (SAR) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Hydrochloride salts increase aqueous solubility (e.g., 4-{[2-(2-methoxyethoxy)ethoxy]methyl}piperidine hydrochloride) .
- PEGylation : Attaching polyethylene glycol (PEG) chains to the ether group enhances plasma stability .
- Prodrug design : Esterification of the piperidine nitrogen for pH-dependent release .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., 5-HT₆ receptors).
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. Why do NMR spectra of synthesized batches vary in splitting patterns for piperidine protons?
- Methodological Answer : Conformational flexibility of the piperidine ring leads to axial/equatorial proton splitting. To standardize:
- Analyze spectra at consistent temperatures (e.g., 25°C).
- Use deuterated solvents (CDCl₃ or DMSO-d₆) to minimize solvent effects.
- Compare with crystallographic data (e.g., Acta Cryst. reports) for reference .
Q. What experimental controls mitigate variability in enzymatic inhibition assays?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
